1-ethyl-1H-pyrrole-2-carboxylic acid
Description
1-Ethyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative characterized by an ethyl substituent at the 1-position and a carboxylic acid group at the 2-position of the pyrrole ring. Its molecular formula is C₇H₉NO₂, with a molecular weight of approximately 139.15 g/mol (inferred from structural analogs in ). The compound is synthesized via alkylation of pyrrole-2-carboxylic acid precursors using bromoethane in the presence of a base like NaH, followed by hydrolysis of ester intermediates (e.g., ethyl 1-ethyl-1H-pyrrole-2-carboxylate) to yield the carboxylic acid .
Therapeutic Relevance: A derivative of this compound, 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid (Compound 2), has shown promise as a non-covalent Keap1-Nrf2 inhibitor. In cerebral ischemia/reperfusion injury models, Compound 2 promotes Nrf2 nuclear translocation, enhancing antioxidant enzyme production (SOD, CAT, GSH) and demonstrating neuroprotective effects .
Properties
IUPAC Name |
1-ethylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-8-5-3-4-6(8)7(9)10/h3-5H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOJUFQICAEQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4778-76-1 | |
| Record name | 1-ethyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with pyrrolylmagnesium bromide or pyrrolyllithium, followed by hydrolysis and decarboxylation of dimethyl pyrrole-1,2-dicarboxylate, and subsequent re-esterification of the 2-acid . Another method includes the oxidation of pyrrole-2-carboxaldehyde followed by esterification with diazomethane .
Industrial Production Methods
Industrial production methods for 1-ethyl-1H-pyrrole-2-carboxylic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
1-ethyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the carboxylic acid group and the ethyl substituent on the pyrrole ring. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that modulate the compound’s biological and chemical activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituent type, position, and ring modifications, leading to distinct physicochemical and biological profiles:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Ethyl vs.
- Positional Isomerism : Carboxylic acid position (2 vs. 3) affects hydrogen-bonding capacity and interactions with enzymatic active sites .
- Electron-Withdrawing Groups : Chloro and methyl substituents (e.g., 4-Cl in ) increase acidity, altering solubility and reactivity .
Key Insights:
Biological Activity
1-Ethyl-1H-pyrrole-2-carboxylic acid is an organic compound belonging to the pyrrole family, characterized by its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
1-Ethyl-1H-pyrrole-2-carboxylic acid features a five-membered ring structure with four carbon atoms and one nitrogen atom, along with an ethyl group attached to the nitrogen and a carboxylic acid group at the second position. This configuration contributes to its reactivity and interaction with biological targets.
Biological Activities
Antimicrobial Activity:
Research indicates that 1-ethyl-1H-pyrrole-2-carboxylic acid exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibacterial agents. For instance, a study demonstrated its ability to inhibit the growth of certain fungal strains, indicating promising antifungal applications.
Anticancer Properties:
The compound has also been investigated for its anticancer potential. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study highlighted that derivatives of pyrrole compounds, including 1-ethyl-1H-pyrrole-2-carboxylic acid, displayed cytotoxic effects against various cancer cell lines .
The biological activity of 1-ethyl-1H-pyrrole-2-carboxylic acid is largely attributed to its structural characteristics. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the ethyl substituent influences its steric and electronic properties. These interactions may modulate enzyme activity or receptor binding, leading to observed biological effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-ethyl-1H-pyrrole-2-carboxylic acid, a comparison with related compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyrrole-2-carboxylic acid | Lacks ethyl group | Different reactivity and properties due to absence of ethyl substituent |
| 1-Methyl-1H-pyrrole-2-carboxylic acid | Contains a methyl group | Variations in steric and electronic effects compared to ethyl derivative |
| 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | Contains bromine at the fourth position | Enhanced biological activity due to additional halogen substituent |
Case Studies
Several studies have focused on the biological activity of 1-ethyl-1H-pyrrole-2-carboxylic acid:
- Antimicrobial Study : A recent study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.
- Anticancer Research : In vitro experiments demonstrated that derivatives of this compound could induce apoptosis in human cancer cell lines, providing a basis for further investigation into its therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
